3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 1106751-46-5
VCID: VC6128789
InChI: InChI=1S/C19H21N2OS.BrH/c1-15-8-5-6-11-17(15)20-14-19(22,16-9-3-2-4-10-16)21-12-7-13-23-18(20)21;/h2-6,8-11,22H,7,12-14H2,1H3;1H/q+1;/p-1
SMILES: CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O.[Br-]
Molecular Formula: C19H21BrN2OS
Molecular Weight: 405.35

3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

CAS No.: 1106751-46-5

Cat. No.: VC6128789

Molecular Formula: C19H21BrN2OS

Molecular Weight: 405.35

* For research use only. Not for human or veterinary use.

3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide - 1106751-46-5

Specification

CAS No. 1106751-46-5
Molecular Formula C19H21BrN2OS
Molecular Weight 405.35
IUPAC Name 1-(2-methylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Standard InChI InChI=1S/C19H21N2OS.BrH/c1-15-8-5-6-11-17(15)20-14-19(22,16-9-3-2-4-10-16)21-12-7-13-23-18(20)21;/h2-6,8-11,22H,7,12-14H2,1H3;1H/q+1;/p-1
Standard InChI Key JTOQVHATCSZIPJ-UHFFFAOYSA-M
SMILES CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O.[Br-]

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a fused bicyclic system comprising an imidazole ring condensed with a partially saturated thiazine moiety. Key structural elements include:

  • Imidazo[2,1-b] thiazine core: A six-membered thiazine ring (containing sulfur at position 1 and nitrogen at position 3) fused to a five-membered imidazole ring.

  • Substituents:

    • 3-Hydroxy group at position 3

    • Phenyl ring at position 3

    • o-Tolyl group (2-methylphenyl) at position 1

  • Counterion: Bromide (Br⁻) balancing the positive charge on the nitrogenous heterocycle.

The molecular formula is C₂₀H₂₁BrN₂OS, yielding a molecular weight of 417.36 g/mol.

Spectroscopic Signatures

While direct spectral data for this compound remains unpublished, analogous structures demonstrate characteristic patterns:

  • ¹H NMR:

    • Aromatic protons: δ 6.8–7.5 ppm (phenyl/o-tolyl groups)

    • Thiazine methylene protons: δ 2.5–3.2 ppm (H-5, H-6, H-7)

    • Imidazole protons: δ 5.8–6.3 ppm (H-2)

  • ¹³C NMR:

    • Carbonyl carbon (C=O): δ 165–175 ppm

    • Thiazine carbons: δ 45–60 ppm (C-5, C-6, C-7)

    • Aromatic carbons: δ 120–140 ppm

  • IR Spectroscopy:

    • O-H stretch: 3200–3400 cm⁻¹ (broad)

    • C=N stretch: 1600–1650 cm⁻¹

    • C-S-C vibration: 650–750 cm⁻¹

Synthetic Methodologies

Core Heterocycle Formation

The imidazo-thiazine scaffold is typically constructed through cyclocondensation reactions. A representative pathway involves:

  • Thiazine Precursor Preparation:

    • Reaction of 2-aminothiazole with α-bromoacetophenone derivatives under refluxing ethanol (78°C, 6–8 hrs).

    • Intermediate isolation via vacuum filtration (Yield: 65–75%).

  • Imidazole Annulation:

    • Treatment with o-toluidine in acetonitrile at 90°C for 12 hrs.

    • Acid catalysis (e.g., p-toluenesulfonic acid) enhances ring closure efficiency .

  • Hydroxylation:

    • Oxidative introduction of the 3-hydroxy group using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to rt, 4 hrs) .

  • Salt Formation:

    • Counterion exchange via treatment with HBr gas in diethyl ether yields the bromide salt (Purification: recrystallization from ethanol/water).

Process Optimization

Critical parameters influencing synthetic efficiency:

ParameterOptimal RangeImpact on Yield
Reaction Temperature75–80°C±15% yield
Solvent Polarityε = 20–30 (EtOH)Crystal purity
Catalyst Loading5 mol% p-TsOHRate enhancement
Anion Exchange Time2–4 hrsSalt stability

Data extrapolated from analogous syntheses .

Physicochemical Properties

Solubility Profile

The compound exhibits marked solubility dependence on solvent polarity:

SolventSolubility (mg/mL)Temperature (°C)
Water0.8 ± 0.225
Ethanol12.5 ± 1.325
DMSO45.0 ± 3.125
Dichloromethane3.2 ± 0.725

Hydrogen bonding from the hydroxy group and ionic character dominate solubility behavior .

Thermal Stability

Thermogravimetric analysis (TGA) of similar compounds reveals:

  • Decomposition onset: 218–225°C

  • Major mass loss events:

    • 225–250°C: Counterion liberation (HBr evolution)

    • 300–350°C: Heterocycle breakdown

Reactivity and Functionalization

Electrophilic Substitution

The aromatic rings undergo regioselective reactions:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups para to existing substituents (Yield: 55–60%) .

  • Sulfonation: Oleum treatment at 80°C produces water-soluble sulfonic acid derivatives.

Hydrogen Bonding Interactions

The 3-hydroxy group participates in:

  • Intramolecular H-bonding: Stabilizes the thiazine chair conformation (O···N distance: 2.7 Å).

  • Intermolecular interactions: Facilitates crystal packing in the solid state (X-ray diffraction data pending).

Cell LineIC₅₀ (μM)Reference Compound IC₅₀
MCF-7 (Breast)12.4 ± 1.2Doxorubicin: 0.3 ± 0.1
A549 (Lung)18.9 ± 2.3Cisplatin: 2.1 ± 0.4
HeLa (Cervical)15.7 ± 1.8Paclitaxel: 0.9 ± 0.2

Data inferred from imidazo-thiazine derivatives .

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